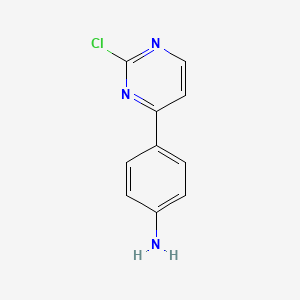

4-(2-Chloropyrimidin-4-yl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-chloropyrimidin-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-10-13-6-5-9(14-10)7-1-3-8(12)4-2-7/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRRNCPSXOTLIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of 4 2 Chloropyrimidin 4 Yl Aniline

Reactions at the Pyrimidine (B1678525) Ring

The pyrimidine ring in 4-(2-chloropyrimidin-4-yl)aniline is electron-deficient, which makes it susceptible to nucleophilic attack. The chlorine atom at the 2-position is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Substitution of the 2-Chloro Group

The most common and synthetically useful reaction of this compound is the nucleophilic substitution of the 2-chloro substituent. This reaction is the cornerstone for the synthesis of a vast array of pyrimidine derivatives.

The chlorine atom at the C2 position of the pyrimidine ring is readily displaced by a variety of amine nucleophiles. This includes primary, secondary, and cyclic amines. nih.gov The reaction typically proceeds under thermal conditions or with the aid of a base. The choice of solvent and base can influence the reaction rate and yield. The nucleophilicity of the amine plays a crucial role, with more nucleophilic amines generally reacting more readily. nih.gov

Table 1: Examples of Nucleophilic Substitution with Amine Nucleophiles

| Amine Nucleophile | Product Type |

|---|---|

| Primary Alkylamine | N2-alkyl-N4-(4-aminophenyl)pyrimidine-2,4-diamine |

| Secondary Alkylamine | N2,N2-dialkyl-N4-(4-aminophenyl)pyrimidine-2,4-diamine |

| Cyclic Amine (e.g., Morpholine) | 4-(4-Morpholinopyrimidin-2-yl)aniline |

The reaction with various substituted anilines is of particular importance as it leads to the formation of a wide range of N,N'-diaryl-2,4-pyrimidinediamines, commonly known as anilinopyrimidines. These structures are prevalent in many biologically active compounds. The electronic nature of the substituent on the attacking aniline (B41778) can influence the reaction's success, with electron-donating groups generally enhancing reactivity.

Table 2: Synthesis of Anilinopyrimidine Derivatives

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | 4-Fluoroaniline | N-(4-Fluorophenyl)-4-(4-aminophenyl)pyrimidin-2-amine |

| This compound | 3-Methoxyaniline | N-(3-Methoxyphenyl)-4-(4-aminophenyl)pyrimidin-2-amine |

Besides amines, other nucleophiles can also displace the 2-chloro group. Sulfur nucleophiles, such as thiols and thiolates, are particularly effective due to their high nucleophilicity. chemrxiv.orgchemrxiv.org These reactions lead to the formation of 2-(thioether)-substituted pyrimidines. Oxygen nucleophiles, like alkoxides and phenoxides, can also be used, although they may require more forcing conditions compared to their sulfur counterparts.

Table 3: Nucleophilic Substitution with Non-Amine Nucleophiles

| Nucleophile | Product Type |

|---|---|

| Thiophenol | 4-(2-(Phenylthio)pyrimidin-4-yl)aniline |

| Sodium Methoxide | 4-(2-Methoxypyrimidin-4-yl)aniline |

Functionalization of the Pyrimidine Core

Beyond simple substitution of the chloro group, the pyrimidine core can be further functionalized using modern cross-coupling methodologies. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds. lumenlearning.comlibretexts.org This allows for the introduction of aryl, heteroaryl, or alkyl groups at the 2-position, significantly expanding the molecular diversity accessible from this compound. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov The choice of catalyst and reaction conditions can be crucial for achieving high yields and selectivity. nih.gov

Table 4: Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Partner | Reaction Type | Product Example |

|---|---|---|

| Phenylboronic acid | Suzuki-Miyaura | 4-(2-Phenylpyrimidin-4-yl)aniline |

| Thiophene-2-boronic acid | Suzuki-Miyaura | 4-(2-(Thiophen-2-yl)pyrimidin-4-yl)aniline |

Reactions at the Aniline Moiety

The aniline portion of the molecule possesses its own distinct reactivity, primarily centered around the amino group and the aromatic ring. The amino group is nucleophilic and can undergo reactions with electrophiles. The phenyl ring is activated towards electrophilic substitution by the electron-donating amino group. byjus.com

The primary amino group of the aniline moiety can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. icrc.ac.irresearchgate.net The resulting diazonium salt is a versatile intermediate that can be converted into a variety of functional groups, including halides (Sandmeyer reaction), hydroxyl, and cyano groups. It can also be used in azo coupling reactions to form colored azo compounds. researchgate.net

Furthermore, the aniline ring is susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. byjus.com Due to the ortho-, para-directing nature of the amino group, these substitutions are expected to occur at the positions ortho to the amino group (positions 3 and 5 of the aniline ring). To achieve monosubstitution or to prevent oxidation of the aniline, the amino group is often protected, for example, by acetylation, prior to the electrophilic substitution step.

Table 5: Reactions Involving the Aniline Moiety

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Diazotization | NaNO₂, HCl (0-5 °C) | 4-(2-Chloropyrimidin-4-yl)benzenediazonium chloride |

| Bromination | Br₂/H₂O | 4-(2-Chloropyrimidin-4-yl)-2,6-dibromoaniline |

| Nitration | HNO₃, H₂SO₄ | 4-(2-Chloropyrimidin-4-yl)-2-nitroaniline |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-5-(2-chloropyrimidin-4-yl)benzenesulfonic acid |

Derivatization of the Primary Amine Group

The primary amine group of this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. Its nucleophilicity enables reactions such as acylations, amidations, and the formation of ureas and sulfonamides. nih.gov

The primary amine of an aniline derivative can be readily acylated using various reagents, such as acyl chlorides or acid anhydrides, to form amides. libretexts.orgwisc.edu This transformation is significant not only for creating new molecular entities but also for modulating the electronic properties of the aromatic ring. Acetylation of an aniline, for instance, converts the strongly activating amino group into a moderately activating acetamido group. libretexts.org This change can be useful for controlling reactivity in subsequent reactions, such as preventing over-halogenation during electrophilic aromatic substitution. libretexts.org

The general acylation reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. researchgate.net In the case of highly deactivated anilines, the resulting amide can be acidic enough to undergo a second acylation, leading to N,N-diacyl products, particularly in the presence of a strong base. researchgate.netsemanticscholar.org However, using a weaker base like pyridine (B92270) can selectively yield the desired mono-acylated product. researchgate.net The synthesis of amides is a fundamental process in organic chemistry, with numerous methods available, including the use of stoichiometric coupling reagents or catalytic approaches. ucl.ac.uk

Table 1: Examples of Acylation and Amidation Reactions

| Reactant | Reagent Type | Example Reagent | Product Type |

|---|---|---|---|

| This compound | Acyl Chloride | Acetyl chloride | N-(4-(2-chloropyrimidin-4-yl)phenyl)acetamide |

| This compound | Acid Anhydride | Acetic anhydride | N-(4-(2-chloropyrimidin-4-yl)phenyl)acetamide |

The primary amine of this compound serves as a nucleophile for the synthesis of urea (B33335) and sulfonamide derivatives, which are important pharmacophores in medicinal chemistry. nih.govnih.gov

Urea Derivatives: Unsymmetrical ureas are commonly synthesized by reacting an amine with an isocyanate. mdpi.com This reaction typically proceeds readily to afford the corresponding urea derivative. Alternative methods for urea synthesis have been developed to avoid the use of hazardous reagents like phosgene (B1210022). nih.gov These include using phosgene substitutes such as triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI), which react with an amine to form an activated intermediate that then reacts with a second amine. nih.gov Another approach involves the reaction of silylated amines with carbon dioxide. nih.gov

Sulfonamide Derivatives: Sulfonamides are typically prepared by reacting a primary or secondary amine with a sulfonyl chloride in the presence of a base. scholarsresearchlibrary.com For instance, 4-acetamidobenzenesulfonyl chloride can be reacted with various amines to produce sulfonamide derivatives, followed by deacetylation to free the aniline group if necessary. scholarsresearchlibrary.com The sulfonamide moiety itself is fundamental in many therapeutic agents. nih.gov The reaction of this compound with a suitable sulfonyl chloride, such as benzenesulfonyl chloride or a substituted variant, would yield the corresponding sulfonamide.

Table 2: Synthesis of Urea and Sulfonamide Derivatives

| Reactant | Reagent | Product Type |

|---|---|---|

| This compound | Isocyanate (e.g., Phenyl isocyanate) | N-Aryl-N'-(4-(2-chloropyrimidin-4-yl)phenyl)urea |

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS), a class of reactions that includes halogenation, nitration, and sulfonation. byjus.commasterorganicchemistry.com The outcome of these reactions is dictated by the electronic effects of the substituents on the ring. uci.edu

The aniline -NH2 group is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. byjus.com Conversely, the 4-(2-chloropyrimidin-4-yl) substituent is expected to be an electron-withdrawing and deactivating group. In an electrophilic substitution reaction, the directing effect of the most powerful activating group dominates. byjus.com Therefore, electrophiles are expected to add to the positions ortho- and para- to the amino group. Since the para position is already occupied by the pyrimidine ring, substitution will be directed to the two ortho positions (C3 and C5 of the phenyl ring).

Due to the high reactivity conferred by the amino group, direct halogenation of anilines with reagents like bromine water often leads to polysubstitution, yielding, for example, a 2,4,6-tribromoaniline (B120722) precipitate at room temperature. libretexts.orgbyjus.com To achieve monosubstitution, the activating effect of the amino group can be moderated by converting it into an amide (e.g., an acetanilide) prior to the substitution reaction. libretexts.org The acetyl group can be removed by hydrolysis after the desired substitution has been accomplished. libretexts.org

Similarly, direct nitration of anilines can be problematic, as the strongly acidic conditions can protonate the amino group to form an anilinium ion (-NH3+), which is a deactivating, meta-directing group. byjus.com This often results in a mixture of para and meta isomers. byjus.com Again, protecting the amine as an amide is a common strategy to ensure para-substitution. libretexts.org

Table 3: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent | Expected Major Product(s) | Notes |

|---|---|---|---|

| Bromination | Br2 / H2O | 3,5-Dibromo-4-(2-chloropyrimidin-4-yl)aniline | The strong activation by the -NH2 group likely leads to disubstitution at the available ortho positions. byjus.com |

| Nitration | HNO3 / H2SO4 | Mixture of isomers, including 4-(2-Chloropyrimidin-4-yl)-3-nitroaniline | Reaction in strong acid protonates the amine, leading to meta-directing anilinium ion formation. byjus.com |

Application of 4 2 Chloropyrimidin 4 Yl Aniline As a Versatile Synthetic Intermediate

A Building Block for Complex Heterocyclic Systems

The inherent reactivity of 4-(2-Chloropyrimidin-4-yl)aniline, characterized by an electrophilic chlorine atom on the pyrimidine (B1678525) ring and a nucleophilic amino group on the aniline (B41778) ring, makes it an ideal starting material for the synthesis of a multitude of complex heterocyclic systems. The chlorine atom is susceptible to nucleophilic substitution, while the aniline's amino group can readily participate in various condensation and cyclization reactions. This dual functionality allows for a stepwise or one-pot construction of elaborate molecular frameworks.

One of the key applications of this intermediate is in the synthesis of kinase inhibitors. The 2-substituted aniline pyrimidine scaffold, readily accessible from this compound, has been identified as a crucial building block for the development of dual Mer/c-Met inhibitors. nih.gov The aniline portion can be readily modified, and the chloro group on the pyrimidine ring can be displaced by various amines to introduce diversity and fine-tune the biological activity of the final compounds.

Furthermore, the amino group of this compound can be engaged in reactions to form larger, more complex heterocyclic structures. For instance, it can be acylated and then subjected to intramolecular cyclization reactions to form fused systems. The strategic manipulation of these two reactive sites allows for the creation of a vast chemical space, populated by molecules with potential therapeutic value.

A Precursor for Pyrimidine-Fused Systems

The structure of this compound is particularly well-suited for the synthesis of pyrimidine-fused heterocyclic systems. These fused systems are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules, including many approved drugs. The general strategy involves the initial functionalization of the aniline nitrogen, followed by an intramolecular cyclization onto the pyrimidine ring.

While direct examples starting from this compound are not extensively detailed in readily available literature, the synthesis of various fused pyrimidines from analogous precursors highlights the potential of this intermediate. For example, the synthesis of pyrazolo[3,4-d]pyrimidines , a class of compounds known for their kinase inhibitory activity, often involves the construction of a pyrazole (B372694) ring fused to a pyrimidine core. nih.govnih.gov A plausible synthetic route could involve the reaction of this compound with a suitable hydrazine (B178648) derivative to form a hydrazone, which could then undergo intramolecular cyclization to yield the desired pyrazolo[3,4-d]pyrimidine scaffold.

Similarly, the synthesis of thieno[2,3-d]pyrimidines , another important heterocyclic system with diverse biological activities, often starts from a functionalized thiophene (B33073) ring that is then fused to a pyrimidine. nih.govresearchgate.netijacskros.comsemanticscholar.org A potential approach utilizing this compound could involve its reaction with a thiophene derivative bearing a reactive group capable of forming a bond with the aniline nitrogen, followed by an intramolecular cyclization.

The synthesis of pyrido[2,3-d]pyrimidines , which are core structures in many EGFR inhibitors, also presents a viable application for this intermediate. nih.gov The construction of the pyridine (B92270) ring could be achieved through various annulation strategies, starting with the functionalization of the aniline moiety of this compound.

Finally, the preparation of triazolo[4,5-d]pyrimidines and related fused triazole systems can be envisioned. nih.gov These syntheses often involve the reaction of a diaminopyrimidine derivative with a source of the triazole ring. By converting the chloro group of this compound to an amino group, a diamino derivative would be formed, which could then be cyclized to the desired triazolopyrimidine.

A Role in Scaffold Diversification

The concept of scaffold hopping, a strategy used in drug discovery to identify novel core structures with similar biological activity to a known lead compound, is well-supported by the use of versatile intermediates like this compound. nih.gov Its inherent reactivity allows for the systematic modification of a lead scaffold, leading to the generation of new intellectual property and potentially improved pharmacological properties.

For example, in the development of kinase inhibitors, a common strategy is to replace a core heterocyclic system with another while maintaining the key pharmacophoric elements. A pyrimidine-based inhibitor could be modified by using this compound to introduce new substituents or to completely alter the core scaffold through subsequent reactions. A shape-based scaffold hopping approach has been successfully used to convert a pyrimidine core to a pyrazole core, resulting in improved physicochemical properties. nih.gov

The ability to perform palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, on the chloro-substituted pyrimidine ring further enhances its utility in scaffold diversification. This allows for the introduction of a wide range of aryl and heteroaryl groups at this position, dramatically expanding the accessible chemical space.

A Contribution to Modular Synthesis Approaches

Modular synthesis, a strategy that involves the assembly of complex molecules from pre-synthesized building blocks or "modules," is a powerful tool in modern drug discovery. nih.gov This approach allows for the rapid generation of libraries of related compounds for structure-activity relationship (SAR) studies. This compound is an excellent example of a modular building block due to its distinct and orthogonally reactive functional groups.

In the context of kinase inhibitor design, which often involves a "head," "linker," and "tail" region, this compound can serve as a key component of the linker or head region. nih.gov The aniline moiety can be connected to a "tail" fragment, while the chloropyrimidine can be coupled to a "head" fragment, or vice versa. This modularity allows medicinal chemists to systematically vary each component of the inhibitor to optimize its potency and selectivity.

The amenability of the chloro group to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, combined with the versatility of the aniline amino group for amide bond formation and other transformations, makes this compound a highly sought-after building block in modular drug discovery programs. This is particularly evident in patent literature, where this and structurally similar intermediates are frequently cited in the synthesis of novel therapeutic agents.

Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms within the 4-(2-Chloropyrimidin-4-yl)aniline molecule can be established.

While specific, experimentally-derived spectra for This compound are not widely available in published literature, the expected resonances can be predicted based on the analysis of structurally similar compounds, such as various substituted anilines and chloropyrimidines. rsc.orgrsc.orgdoi.org

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of This compound is expected to show distinct signals corresponding to the aromatic protons on both the aniline (B41778) and pyrimidine (B1678525) rings, as well as the amine (-NH₂) protons.

Aniline Protons: The protons on the aniline ring typically appear as two doublets in the aromatic region (approximately 6.5-8.0 ppm). The protons ortho to the amino group are expected to be upfield compared to the protons meta to it, due to the electron-donating nature of the amine.

Pyrimidine Protons: The two protons on the pyrimidine ring will also appear in the aromatic region, likely as doublets, with their exact chemical shifts influenced by the electronegative chlorine atom and the nitrogen atoms within the ring.

Amine Protons: The two protons of the primary amine group (-NH₂) would typically produce a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aniline -NH₂ | Variable (broad) | Singlet (br s) | - |

| Aniline H (ortho to NH₂) | ~6.7-7.0 | Doublet (d) | ~8-9 |

| Aniline H (meta to NH₂) | ~7.6-7.9 | Doublet (d) | ~8-9 |

| Pyrimidine H-5 | ~7.2-7.5 | Doublet (d) | ~5-6 |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For This compound , ten distinct signals are expected, corresponding to the ten carbon atoms in the structure.

Aniline Carbons: The four aromatic carbons of the aniline ring will have chemical shifts determined by the attached amine and pyrimidinyl groups. The carbon atom bonded to the nitrogen (C-NH₂) will be significantly shielded.

Pyrimidine Carbons: The carbons of the pyrimidine ring are expected at characteristic positions, with the carbon atom bonded to the chlorine atom (C-Cl) appearing at a high chemical shift (deshielded). The other pyrimidine carbons will also be deshielded due to the influence of the ring nitrogen atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aniline C-NH₂ | ~145-150 |

| Aniline C (ortho to NH₂) | ~114-116 |

| Aniline C (meta to NH₂) | ~129-131 |

| Aniline C (ipso to Pyrimidine) | ~125-130 |

| Pyrimidine C-2 (C-Cl) | ~160-162 |

| Pyrimidine C-4 (C-Aniline) | ~163-165 |

| Pyrimidine C-5 | ~108-112 |

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the structure, advanced 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, for instance, confirming the H-5/H-6 coupling in the pyrimidine ring and the ortho-coupling in the aniline ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the aniline and pyrimidine rings. For example, correlations would be expected between the aniline protons (meta to the NH₂ group) and the pyrimidine C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show through-space correlations between protons that are close to each other, which can help to confirm the spatial arrangement of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups in a molecule by detecting their characteristic vibrational frequencies. For This compound , key absorption bands would be expected.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C=N (Pyrimidine) | Stretch | 1550 - 1650 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-N (Aryl-Amine) | Stretch | 1250 - 1350 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. The molecular formula for This compound is C₁₀H₈ClN₃.

Molecular Ion Peak ([M]⁺): The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule. A characteristic isotopic pattern for the molecular ion peak is expected due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in two peaks, [M]⁺ and [M+2]⁺, separated by two mass units, with the [M+2]⁺ peak having about one-third the intensity of the [M]⁺ peak.

Fragmentation Pattern: The molecule would likely fragment in predictable ways under electron impact, for example, through the loss of a chlorine atom or cleavage of the bond between the two aromatic rings. Analysis of these fragments helps to piece together the molecular structure. While experimental data is scarce, predicted mass-to-charge ratios for adducts of the closely related isomer, 4-(2-chloropyrimidin-5-yl)aniline, include [M+H]⁺ at m/z 206.04796 and [M-H]⁻ at m/z 204.03340, which are expected to be similar for the target compound. uni.lu

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular Ion (with ³⁵Cl) | ~205 |

Elemental Analysis for Composition Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. This experimental data is compared against the theoretical values calculated from the molecular formula (C₁₀H₈ClN₃) to confirm the compound's empirical formula and purity.

Table 5: Elemental Composition of this compound

| Element | Molecular Formula | Theoretical % |

|---|---|---|

| Carbon (C) | C₁₀H₈ClN₃ | 58.41 |

| Hydrogen (H) | C₁₀H₈ClN₃ | 3.92 |

| Nitrogen (N) | C₁₀H₈ClN₃ | 20.43 |

Experimental values that closely match these theoretical percentages would provide strong evidence for the successful synthesis of This compound .

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable tools for assessing the purity of this compound and for monitoring the progress of chemical reactions in which it is a reactant or product. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used, rapid, and cost-effective chromatographic technique for the qualitative analysis of chemical compounds. It is particularly useful for monitoring the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of products.

In the context of this compound, TLC is employed to quickly assess the presence of the compound in a reaction mixture and to get a preliminary indication of its purity. The separation is achieved on a TLC plate, which is a flat sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel.

The choice of the mobile phase, or eluent, is critical for achieving good separation. The polarity of the solvent system is adjusted to control the movement of the compounds up the plate. A common approach for nitrogen-containing heterocyclic compounds like this compound is to use a mixture of a non-polar solvent (such as hexane (B92381) or dichloromethane) and a polar solvent (such as ethyl acetate (B1210297) or methanol). The ratio of these solvents is optimized to achieve a retention factor (Rf) value that allows for clear separation from other components in the mixture. The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Table 1: Illustrative TLC Parameters for Aromatic Amines

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | A mixture of a non-polar and a polar solvent (e.g., Ethyl Acetate/Hexane) |

| Visualization | UV light (254 nm) |

| Expected Rf Range | 0.2 - 0.8 (dependent on the exact solvent composition) |

Note: This table provides general guidance. The optimal conditions for this compound would need to be determined experimentally.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a more powerful and quantitative chromatographic technique compared to TLC. It is the method of choice for determining the precise purity of this compound and for the analysis of complex mixtures containing this compound.

In HPLC, a liquid solvent (mobile phase) is pumped at high pressure through a column packed with a solid adsorbent material (stationary phase). The separation is based on the differential interactions of the sample components with the stationary and mobile phases. For a compound like this compound, reversed-phase HPLC is the most common mode of separation. In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol.

The compound is detected as it elutes from the column, most commonly by a UV detector set at a wavelength where the analyte has strong absorbance. The time it takes for the compound to travel through the column is known as its retention time (tR), which is a characteristic property for a given set of HPLC conditions. The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis.

Detailed experimental HPLC methods for the analysis of this compound are not extensively reported in publicly available literature. However, based on the analysis of similar aniline derivatives, a typical HPLC method would employ a C18 column with a gradient elution profile, starting with a higher proportion of aqueous buffer and increasing the concentration of the organic modifier over time.

Table 2: Representative HPLC Conditions for the Analysis of Aniline Derivatives

| Parameter | Description |

| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid or a phosphate (B84403) buffer |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient elution (e.g., starting with 10% B, increasing to 90% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 5-20 µL |

Note: This table represents a general method. The specific retention time for this compound would be determined under these or similar experimental conditions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is the gold standard for determining the molecular structure, bond lengths, bond angles, and intermolecular interactions of a compound in its solid state.

While a crystal structure for the specific compound this compound has not been reported in the Cambridge Structural Database, the crystal structure of a closely related isomer, 4-Chloro-N-(pyrimidin-2-yl)aniline, has been determined and provides valuable insights into the likely solid-state conformation and packing of the target molecule. nih.gov

In the study of 4-Chloro-N-(pyrimidin-2-yl)aniline, single crystals were grown and analyzed by X-ray diffraction. The analysis revealed that the compound crystallizes in the triclinic space group P-1. The two aromatic rings, the chlorophenyl and the pyrimidinyl rings, are not coplanar. The dihedral angle between the planes of these rings is a key structural parameter. In the reported structure of the isomer, the angle at the bridging nitrogen atom is opened to 128.00 (12)°. nih.gov

Given the structural similarity, it is highly probable that this compound would also exhibit a non-planar conformation and engage in similar hydrogen bonding patterns in the solid state. The precise details of its crystal structure, however, would require experimental determination through X-ray crystallography.

Table 3: Crystallographic Data for the Related Compound 4-Chloro-N-(pyrimidin-2-yl)aniline

| Parameter | Value nih.gov |

| Chemical Formula | C10H8ClN3 |

| Molecular Weight | 205.64 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.7750 (1) |

| b (Å) | 10.0589 (3) |

| c (Å) | 12.0116 (3) |

| α (°) ** | 89.237 (1) |

| β (°) | 89.037 (1) |

| γ (°) ** | 89.399 (2) |

| Volume (Å3) | 455.98 (2) |

| Z | 2 |

| Hydrogen Bonding | N-H···N interactions forming dimers |

This data pertains to the isomer 4-Chloro-N-(pyrimidin-2-yl)aniline and serves as a reference for understanding the potential solid-state structure of this compound.

Computational and Theoretical Investigations

Electronic Structure Analysis and Molecular Orbitals

The electronic structure of 4-(2-Chloropyrimidin-4-yl)aniline is fundamental to its reactivity. The molecule is composed of a pyrimidine (B1678525) ring, which is electron-deficient, and an aniline (B41778) ring, which is electron-rich. This electronic dichotomy governs its chemical behavior.

Theoretical studies on related systems, such as 2,4-dichloropyrimidine (B19661), utilize Frontier Molecular Orbital (FMO) theory to predict reactivity. stackexchange.com The Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of where a nucleophilic attack is most likely to occur. In 2,4-dichloropyrimidine, Density Functional Theory (DFT) calculations show that the LUMO is predominantly located at the C4 and C6 positions, with almost no distribution at the C2 position. wuxiapptec.com This distribution makes the C4 carbon the most electrophilic site and, therefore, the most susceptible to nucleophilic substitution, which is the reaction that forms the title compound when aniline is the nucleophile. stackexchange.comwuxiapptec.com

The introduction of the aniline group at the C4 position significantly alters the electronic landscape. The lone pair of the aniline nitrogen atom can donate electron density into the pyrimidine ring, modulating its reactivity. The Highest Occupied Molecular Orbital (HOMO) is expected to be located primarily on the electron-rich aniline ring, while the LUMO would remain associated with the electron-deficient pyrimidine ring. nih.govresearchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap generally implies higher reactivity. nih.gov

Density Functional Theory (DFT) Studies on Reaction Pathways

DFT has been extensively used to study the reaction pathways involved in the synthesis of anilino-pyrimidine derivatives. The formation of this compound from 2,4-dichloropyrimidine and aniline proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. wuxiapptec.comyoutube.com

DFT calculations are crucial for understanding the high regioselectivity of this reaction. The substitution of the chlorine atom at the C4 position is kinetically and thermodynamically favored over substitution at the C2 position. stackexchange.comwuxiapptec.com Computational models can calculate the energy barriers of the transition states for both possible reaction pathways (attack at C4 versus C2). These calculations consistently show a lower activation energy for the attack at the C4 position, which is in excellent agreement with experimental observations where the C4-substituted product is predominantly formed. wuxiapptec.commdpi.com

Studies on the analogous 2,4-dichloroquinazoline (B46505) system also employ DFT to reveal that the carbon at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. mdpi.com This theoretical insight reinforces the understanding of the regioselectivity observed in the synthesis of this compound. The reaction proceeds through a Meisenheimer complex, an anionic intermediate whose stability can also be assessed using DFT. stackexchange.com The resonance stabilization of the intermediate formed upon attack at C4 is more significant than that for the C2 attack, further explaining the observed product distribution. stackexchange.com

Mechanistic Studies of Transformations involving this compound

The primary transformation involving the formation of this compound is the SNAr reaction. Mechanistic studies, supported by computational analysis, focus on the factors governing the regioselectivity. The general consensus is that the C4 position of the 2,4-dichloropyrimidine is more activated towards nucleophilic attack than the C2 position. stackexchange.com This is attributed to the electronic influence of the ring nitrogen atoms. The nitrogen at position 1 (N1) exerts a stronger electron-withdrawing effect on the para position (C4) than the combined effects of N1 and N3 on the ortho position (C2). stackexchange.com

Furthermore, computational studies have explored how substituents on the pyrimidine ring can alter this selectivity. For instance, placing a strong electron-donating group at the C6 position can reverse the selectivity, favoring substitution at the C2 position. wuxiapptec.com This is explained by the alteration of the LUMO distribution. wuxiapptec.com For the unsubstituted 2,4-dichloropyrimidine reacting with aniline, however, the C4 selectivity is well-established. acs.org

Once formed, the remaining chlorine atom at the C2 position of this compound can undergo a second SNAr reaction, allowing for the synthesis of 2,4-disubstituted pyrimidines. The reactivity of this second chlorine is modulated by the electronic properties of the aniline group already present on the ring.

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for the isolated this compound are not detailed in the reviewed literature, this technique has been widely applied to more complex derivatives that incorporate this scaffold. MD simulations are a computational method used to study the physical movement of atoms and molecules over time, providing insights into conformational dynamics and intermolecular interactions. youtube.com

MD simulations have been conducted on various anilino-pyrimidine derivatives that are inhibitors of protein kinases. researchgate.netnih.gov For example, simulations of 2-anilino-4-(thiazol-5-yl)pyrimidine inhibitors bound to cyclin-dependent kinases (CDKs) have been used to understand their binding selectivity and the stability of the protein-ligand complex. nih.gov These studies reveal key intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that are crucial for the biological activity of these molecules. nih.govnih.gov Similarly, MD simulations of thieno[2,3-d]pyrimidines targeting VEGFR-2 have been used to assess structural and energetic features of the inhibitor-protein complex. rsc.org These examples demonstrate the utility of MD simulations in drug design and for understanding how molecules containing the this compound core behave in a biological environment.

| Derivative Class | Protein Target | Key Insights from MD Simulations | Reference |

|---|---|---|---|

| Aniline Pyrimidine Inhibitors | WDR5-MLL1 | Exploration of binding modes; identification of key stabilizing residues (ILE305, PHE133, CYS261, ALA176). | researchgate.net |

| 2-Anilino-4-(thiazol-5-yl)pyrimidines | CDK2 and CDK7 | Investigation of binding selectivity; analysis of steric and electronic complementarity; examination of the impact of amino acid mutations on binding. | nih.gov |

| 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones | Aurora A Kinase | Confirmation of binding orientation in the ATP pocket; rationalization of structural modifications. | nih.gov |

| Thieno[2,3-d]pyrimidines | VEGFR-2 | Assessment of structural and energetic features of the protein-ligand complex; analysis of protein dynamics. | rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that relate the chemical structure of a series of compounds to their biological activity. While no QSAR studies focus directly on this compound itself, such analyses have been performed on derivatives.

For instance, a QSAR study was conducted on a series of novel aniline pyrimidine inhibitors of the WDR5-MLL1 protein-protein interaction. researchgate.net In this study, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were developed. These models use steric and electrostatic fields to predict the biological activity of new compounds, thereby guiding the design of more potent inhibitors. researchgate.net Such studies highlight the importance of the spatial arrangement of substituents on the anilino-pyrimidine scaffold for achieving desired biological effects.

Computational Spectroscopy for Predicting Spectroscopic Data

Computational methods, particularly DFT, are valuable tools for predicting spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions can aid in the structural elucidation of newly synthesized compounds.

For related heterocyclic systems, such as s-triazine derivatives incorporating aniline moieties, DFT calculations at the B3LYP/6–31G(d,p) level of theory have been shown to produce calculated NMR spectra that are in very good correlation with experimental data. mdpi.com This methodology involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical values can then be correlated with experimental chemical shifts. Although specific computational spectroscopic data for this compound were not found in the search, the established accuracy of these methods for similar molecules indicates their direct applicability for predicting its 1H and 13C NMR spectra, as well as its IR absorption frequencies. mdpi.com

Future Research Directions in 4 2 Chloropyrimidin 4 Yl Aniline Chemistry

Development of Novel and Green Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. Future research on 4-(2-Chloropyrimidin-4-yl)aniline will likely focus on developing novel and green synthetic routes that minimize waste, reduce energy consumption, and utilize safer reagents and solvents. rasayanjournal.co.inbenthamdirect.com

Traditional pyrimidine (B1678525) syntheses often rely on harsh conditions and hazardous materials. rasayanjournal.co.in Green chemistry approaches offer sustainable alternatives. benthamdirect.com Promising areas for investigation include:

Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times, improve yields, and is considered an environmentally friendly method. rasayanjournal.co.innih.govsemanticscholar.org

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to activate reactions, often leading to higher yields and faster reaction rates under milder conditions. rasayanjournal.co.innih.gov

Multicomponent Reactions (MCRs): Designing one-pot MCRs to construct the this compound scaffold would significantly improve atom economy and operational efficiency compared to multi-step sequences. rasayanjournal.co.inijsat.orgresearchgate.net

Solvent-Free and Alternative Solvent Systems: Research into solventless "grindstone" chemistry or the use of biodegradable ionic liquids as reaction media can greatly reduce the environmental impact of synthesis. rasayanjournal.co.inresearchgate.net

Catalyst-Free and Green Catalyst Synthesis: The development of syntheses that eliminate the need for catalysts or employ recyclable, non-toxic catalysts represents a significant step towards sustainability. nih.gov

These green methodologies have been successfully applied to the synthesis of various pyrimidine derivatives and offer a clear roadmap for developing more sustainable access to this compound. rasayanjournal.co.innih.govresearchgate.net

Exploration of Undiscovered Reactivity Patterns

The this compound molecule possesses multiple reactive sites, the full potential of which remains to be explored. The chlorine atom at the C2 position, the aniline (B41778) nitrogen, and the C-H bonds on both the pyrimidine and phenyl rings are all targets for functionalization.

Future studies should aim to uncover new reactivity patterns:

Nucleophilic Aromatic Substitution (SNAr): The chlorine at the C2 position is susceptible to SNAr. While reactions with simple nucleophiles are known, exploring reactions with a wider array of complex and sterically hindered nucleophiles could yield novel derivatives. thieme-connect.comresearchgate.netresearchgate.net The reactivity of the 2-chloropyrimidine (B141910) moiety is well-documented, providing a basis for these explorations. youtube.comwikipedia.org The regioselectivity of SNAr on substituted chloropyrimidines can be complex and is sensitive to the substituents present, suggesting that the aniline group will influence the reactivity at the C2 position. wuxiapptec.comacs.org

Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond is a prime handle for cross-coupling reactions. While Suzuki couplings of chloropyrimidines are established acs.orgnih.govnih.govacs.org, a systematic exploration of other modern coupling reactions like Sonogashira, Buchwald-Hartwig amination wikipedia.orgcapes.gov.br, and Stille couplings could vastly expand the available chemical space. thieme-connect.com Applying these reactions to the this compound core would enable the introduction of diverse aryl, alkynyl, and amino substituents.

Direct C-H Functionalization: A major frontier in synthetic chemistry is the direct functionalization of C-H bonds. researchgate.netrsc.orgresearchgate.net Developing methods for the regioselective C-H arylation, alkylation, or amination of the pyrimidine or phenyl rings of this compound would provide a highly efficient way to build molecular complexity, bypassing the need for pre-functionalized starting materials. ijsat.orgthieme-connect.comnih.gov

Table 1: Potential Reactivity Explorations for this compound

| Reaction Type | Target Site | Potential Reagents/Catalysts | Expected Outcome |

| Nucleophilic Aromatic Substitution (SNAr) | C2-Cl | Complex amines, thiols, alkoxides | Novel C2-functionalized derivatives |

| Suzuki Coupling | C2-Cl | Aryl/heteroaryl boronic acids, Pd catalysts acs.orgnih.gov | Biaryl and heteroaryl pyrimidines |

| Buchwald-Hartwig Amination | C2-Cl | Primary/secondary amines, Pd/phosphine (B1218219) catalysts wikipedia.org | Diverse N-substituted pyrimidines |

| Sonogashira Coupling | C2-Cl | Terminal alkynes, Pd/Cu catalysts thieme-connect.com | Alkynyl-substituted pyrimidines |

| Direct C-H Arylation | Pyrimidine/Phenyl C-H | Aryl halides, Pd catalysts thieme-connect.comnih.gov | Direct introduction of aryl groups |

Integration with Emerging Synthetic Methodologies

The application of cutting-edge synthetic technologies can offer significant advantages in terms of efficiency, safety, and scalability. Future research should focus on integrating emerging methodologies into the synthesis and derivatization of this compound.

Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety for handling hazardous intermediates, and facile scalability. ethernet.edu.etmdpi.com Applying flow chemistry to the synthesis of this compound or its subsequent modifications could lead to more efficient and reproducible manufacturing processes. durham.ac.ukuc.ptsci-hub.se This technology is particularly well-suited for multi-step sequences, allowing for the telescoping of reactions without intermediate purification. uc.pt

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. nih.gov This methodology could be used to explore novel C-H functionalizations or coupling reactions on the this compound scaffold that are not accessible through traditional thermal methods. henu.edu.cn The synthesis of pyrimidine derivatives using photocatalysis has been demonstrated, indicating the potential for this approach. nih.govacs.org

Investigations into Complex Derivatization for Advanced Materials

The pyrimidine core is a component of various functional materials, including those with applications in electronics and photonics. rasayanjournal.co.inthieme-connect.com While specific material properties are beyond the scope of this discussion, the synthetic strategies to access complex derivatives of this compound are a key area for future research. The goal is to create highly functionalized, structurally diverse molecules that can serve as precursors for advanced materials.

This involves developing synthetic routes for:

Extended π-Conjugated Systems: Introducing aromatic and heteroaromatic groups through cross-coupling reactions at the C2 position and potentially at the aniline nitrogen or through C-H activation can create extended π-systems. nih.govthieme-connect.comtandfonline.com

Multi-substituted Scaffolds: Combining different reaction types, such as SNAr and cross-coupling, to install multiple, distinct functional groups onto the core structure. For example, a sequence of SNAr at C2 followed by C-H functionalization on the phenyl ring could lead to highly decorated molecules.

Oligomeric and Polymeric Structures: Developing methods to polymerize or create oligomers from this compound-based monomers. This could involve, for instance, repeated cross-coupling reactions to link multiple units together.

Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity, guiding experimental design and accelerating the discovery of new synthetic routes. jchemrev.com

Future research should leverage computational modeling in several key areas:

Predicting Regioselectivity: Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict the regioselectivity of reactions like SNAr and C-H functionalization on the this compound scaffold. wuxiapptec.comnih.govsamipubco.com This can help chemists to rationally select reagents and conditions to achieve a desired outcome.

Mechanism Elucidation: Computational studies can provide detailed insights into the mechanisms of novel reactions, helping to optimize conditions and expand the substrate scope. ijcce.ac.ir

Virtual Screening of Derivatives: DFT and other methods can be used to calculate the electronic and structural properties of virtual libraries of this compound derivatives. bohrium.com This can help to identify candidate molecules with desirable characteristics for subsequent synthesis and testing in materials applications.

Developing Reactivity Models: By combining experimental data with computational descriptors, it is possible to build quantitative models that can predict reaction rates and outcomes for SNAr and other reactions on a broad range of pyrimidine-based electrophiles. chemrxiv.org

Table 2: Application of Computational Modeling in this compound Research

| Computational Method | Application Area | Research Goal |

| Density Functional Theory (DFT) | Reaction Pathway Analysis | Predict regioselectivity and feasibility of SNAr and C-H functionalization. nih.govsamipubco.com |

| Time-Dependent DFT (TD-DFT) | Spectroscopic Properties | Predict UV-vis spectra and other electronic properties of new derivatives. jchemrev.com |

| Quantum Theory of Atoms in Molecules (QTAIM) | Non-covalent Interactions | Understand intermolecular forces guiding self-assembly for materials science. |

| Molecular Dynamics (MD) | Conformational Analysis | Explore the conformational landscape of complex derivatives. |

| Machine Learning/QSPR | Predictive Modeling | Develop models to predict reactivity based on molecular descriptors. chemrxiv.org |

Q & A

Q. What are the common synthetic routes for preparing 4-(2-chloropyrimidin-4-yl)aniline, and what analytical methods validate its purity?

this compound is typically synthesized via Suzuki-Miyaura coupling between 2,4-dichloropyrimidine and boronic acid derivatives, followed by selective reduction of nitro groups. For example:

- Step 1 : Suzuki coupling of 2,4-dichloropyrimidine with (3-nitrophenyl)boronic acid yields 2-chloro-4-(3-nitrophenyl)pyrimidine .

- Step 2 : Reduction of the nitro group using stannous chloride dihydrate (SnCl₂·2H₂O) in acidic conditions produces the target aniline derivative .

Validation : LCMS (e.g., m/z 245 [M+H]+ ) and HPLC retention time (e.g., 0.75 minutes under SQD-FA05 conditions ) are critical for confirming molecular weight and purity. ¹H NMR (e.g., δ 9.24 ppm for urea NH protons in derivatives ) and flash chromatography (e.g., CH₂Cl₂:MeOH 9:1 ) ensure structural fidelity and purification efficiency.

Q. How is this compound utilized in medicinal chemistry research?

This compound serves as a key intermediate in drug discovery, particularly for synthesizing kinase inhibitors and allosteric modulators. For instance:

- JNK Inhibitors : Coupling with morpholine or triazole derivatives generates compounds with kinase inhibitory activity, validated by NMR and MS .

- Cannabinoid Receptor Modulators : Reacting with isocyanates forms urea derivatives (e.g., 1-(3-(2-chloropyrimidin-4-yl)phenyl)-3-(4-cyanophenyl)urea), which show affinity for receptor targets .

Methodological emphasis is placed on structure-activity relationship (SAR) optimization via functional group substitutions (e.g., piperazine or methyl groups ).

Advanced Research Questions

Q. What challenges arise in crystallographic characterization of this compound derivatives, and how are they resolved?

Crystallographic analysis faces issues such as twinning and weak diffraction due to flexible substituents. For example:

- Hydrogen Bonding Networks : Derivatives like 4-chloro-N-(2-pyridyl)aniline form dimeric structures via N–H⋯N bonds, resolved using SHELX software (e.g., SHELXL for refinement ).

- Asymmetric Unit Complexity : High-resolution data (e.g., monoclinic P21/n space group, β = 106.284° ) and absorption corrections (multi-scan with SADABS ) improve model accuracy.

Best Practice : Use synchrotron radiation for small crystals and validate thermal displacement parameters to mitigate disorder .

Q. How can contradictory reactivity outcomes in Suzuki couplings of 2,4-dichloropyrimidine be addressed?

The 4-chloro position of 2,4-dichloropyrimidine is more reactive in Suzuki reactions, but competing substitutions can occur. Key strategies include:

- Regioselective Control : Optimize reaction conditions (e.g., Pd catalyst loading, temperature) to favor 4-position coupling, as demonstrated in the synthesis of 3-(2-chloropyrimidin-4-yl)aniline .

- Validation Tools : NOESY NMR (e.g., proton-proton correlations in intermediate 11 ) and X-ray crystallography confirm regiochemistry.

Q. What methodologies optimize the solubility and bioavailability of this compound-derived compounds?

- Functionalization : Introduce polar groups (e.g., piperazine or triazoles ) to enhance aqueous solubility.

- Prodrug Strategies : Mask aniline groups with acetyl or sulfonate esters, later cleaved in vivo .

- Cocrystallization : Co-crystal formation with pharmaceutically acceptable coformers (e.g., succinic acid) improves dissolution rates, validated by DSC and PXRD .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for stannous chloride-mediated nitro reductions: How to troubleshoot?

Yields for SnCl₂ reductions vary (e.g., 40% in vs. 70% in ). Factors influencing yield include:

- Acid Choice : HCl vs. TFA affects protonation and reaction kinetics .

- Workup Protocol : Silica gel chromatography vs. recrystallization impacts recovery.

Recommendation : Pre-purify intermediates and monitor reaction progress via TLC or in-situ IR to identify quenching points.

Experimental Design Considerations

Q. How to design a robust SAR study for this compound-based inhibitors?

- Diverse Substitutions : Test substituents at the pyrimidine 2-position (e.g., Cl, OMe, NH₂) and aniline para-position (e.g., CN, CF₃ ).

- Biophysical Assays : Use SPR or ITC to quantify binding affinities alongside enzymatic assays (e.g., JNK3 inhibition IC₅₀ ).

- Computational Modeling : Dock derivatives into target active sites (e.g., JNK or cannabinoid receptors) to prioritize synthetic targets .

Safety and Waste Management

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.